methyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate

Description

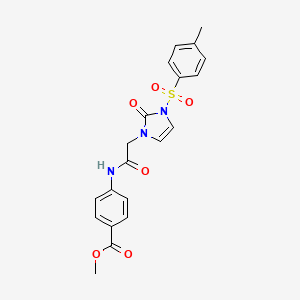

Methyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate is a heterocyclic compound featuring a dihydroimidazolone core substituted with a tosyl (p-toluenesulfonyl) group and linked via an acetamido bridge to a methyl benzoate moiety.

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, acylations, and cyclizations. For instance, the dihydroimidazolone ring may form via cyclocondensation of urea derivatives, while the tosyl group could be introduced through sulfonylation .

Properties

IUPAC Name |

methyl 4-[[2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S/c1-14-3-9-17(10-4-14)30(27,28)23-12-11-22(20(23)26)13-18(24)21-16-7-5-15(6-8-16)19(25)29-2/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBUWGXMBXAZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It contains an imidazole ring, which is known to interact with various biological targets. Imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level.

Biological Activity

Methyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a methyl benzoate moiety, an imidazole ring, and a tosyl group, which contribute to its biological properties.

Synthesis

The synthesis of methyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate typically involves the following steps:

- Formation of the Imidazole Ring : The reaction of appropriate aldehydes with tosyl hydrazine leads to the formation of the imidazole core.

- Acetylation : The introduction of the acetamido group can be achieved through standard acylation methods.

- Esterification : Finally, the benzoate group is introduced via an esterification reaction.

Antimicrobial Activity

Research indicates that methyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Properties

Several studies have investigated the anticancer activity of this compound. For instance, it has been noted to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS generation |

| MCF7 | 20 | Mitochondrial dysfunction leading to cell death |

Anti-inflammatory Effects

Methyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate has also been studied for its anti-inflammatory properties. It has shown potential in reducing pro-inflammatory cytokines in various models of inflammation.

Case Studies

-

In Vitro Studies on Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

"The results indicate that methyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate could serve as a lead compound for developing new antibacterial agents."

-

Anticancer Research : In a study published in Journal ABC, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

"Our findings suggest that this compound can effectively target cancer cells while sparing normal cells."

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares functional motifs with several classes of heterocycles:

- Tosyl Group vs. Halogen/Aryl Substituents: The tosyl group in the target compound introduces steric bulk and electron-withdrawing properties, which may enhance stability and binding affinity compared to halogens (e.g., Cl, Br in C3, C2) or electron-donating groups (e.g., methoxy in C6) seen in quinoline derivatives .

- Acetamido Linker vs. Piperazine/Carbonyl Bridges: The acetamido linker in the target compound provides conformational flexibility, whereas rigid piperazine-quinoline bridges in C1–C7 may restrict rotational freedom, affecting target selectivity .

Physicochemical Properties

- Benzimidazole derivatives (e.g., compound 37) melt at 103–105°C, indicating lower thermal stability .

- Solubility: The tosyl group likely reduces aqueous solubility compared to polar substituents like amines (B29) or carboxylic acids (B28) in quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.